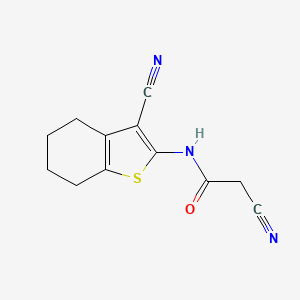

2-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide

Descripción general

Descripción

2-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a benzothiophene ring and cyano groups, making it a valuable intermediate for the synthesis of various heterocyclic compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide typically involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate . This reaction proceeds under mild conditions and can be carried out in a one-pot synthesis, making it convenient for laboratory and industrial applications.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the scalability of the one-pot synthesis method makes it suitable for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions

2-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide undergoes various chemical reactions, including:

Substitution: The cyano groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include ethyl cyanoacetate, phenacyl bromide, and triethylamine . The reactions are typically carried out in solvents such as ethanol under reflux conditions.

Major Products

The major products formed from the reactions of this compound include a variety of heterocyclic compounds with potential biological activities .

Aplicaciones Científicas De Investigación

Pharmacological Applications

Anticancer Activity

Research has highlighted the potential of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide as an anticancer agent. A study demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, suggesting its utility in developing new anticancer therapies . The incorporation of cyano and benzothiophene moieties appears to enhance the compound's ability to induce apoptosis in cancer cells.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In silico studies using molecular docking techniques indicated that it could act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests a promising avenue for treating inflammatory diseases .

Synthesis and Structure-Activity Relationships

The synthesis of this compound typically involves multi-step chemical reactions that allow for structural modifications to optimize biological activity. Various synthetic routes have been explored to enhance yield and purity . Understanding the structure-activity relationship (SAR) is crucial for developing more effective derivatives with improved pharmacological profiles.

Antimicrobial Activity

Recent studies have assessed the antimicrobial properties of compounds related to this compound. It has shown promising results against a range of bacterial strains, indicating potential applications in treating infections . The mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it has been identified as a potent inhibitor of JNK2 and JNK3 kinases, which are involved in various cellular processes such as apoptosis and inflammation . The compound’s ability to inhibit these kinases suggests its potential as a therapeutic agent for diseases involving these pathways.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 2-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide include:

- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-methylphenoxy)acetamide

- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-((2E)-2-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}hydrazino)-2-oxoacetamide

- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide

Uniqueness

The uniqueness of this compound lies in its ability to form a wide range of heterocyclic derivatives with diverse biological activities. Its structure allows for regioselective reactions, making it a versatile intermediate for the synthesis of complex molecules.

Actividad Biológica

2-Cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of specific kinases in the mitogen-activated protein kinase (MAPK) pathway. This article explores its biological activity, including detailed research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₈H₁₈N₂O₂S

- SMILES Notation : CC1=CC=CC=C1OCC(=O)NC2=C(C3=C(S2)CCCC3)C#N

Inhibition of JNK Kinases

Research has demonstrated that this compound acts as a potent inhibitor of JNK2 and JNK3 kinases. The key findings from relevant studies include:

- Potency : Compounds derived from this structure exhibit an IC₅₀ value of approximately 6.7 for JNK3 and 6.5 for JNK2, indicating strong inhibitory effects against these kinases .

- Selectivity : The compound shows selectivity against other kinases in the MAPK family such as JNK1, p38α, and ERK2, which is crucial for minimizing off-target effects in therapeutic applications .

The mechanism by which this compound exerts its inhibitory effects involves binding to the ATP-binding site of the kinases. X-ray crystallography studies have revealed a unique binding mode where the cyano group forms hydrogen bonds with the hinge region of the ATP-binding site . This interaction is critical for the inhibition of kinase activity.

Study on Cellular Effects

A study focusing on the cellular effects of this compound demonstrated that treatment with this compound resulted in reduced phosphorylation of downstream targets associated with JNK signaling pathways. This was evidenced by decreased levels of c-Jun phosphorylation in treated cells compared to controls.

Comparative Analysis

A comparative analysis was performed between various compounds within the same class. The following table summarizes their IC₅₀ values against JNK kinases:

| Compound Name | JNK2 IC₅₀ (µM) | JNK3 IC₅₀ (µM) |

|---|---|---|

| This compound | 0.32 | 0.20 |

| Compound A (similar structure) | 0.45 | 0.35 |

| Compound B (different substituent) | 0.60 | 0.50 |

Propiedades

IUPAC Name |

2-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3OS/c13-6-5-11(16)15-12-9(7-14)8-3-1-2-4-10(8)17-12/h1-5H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXPDESAYGWLKBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)CC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201167697 | |

| Record name | 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201167697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73227-84-6 | |

| Record name | 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73227-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201167697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.